molecular formula C13H13F3O4 B13465855 Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

Cat. No.: B13465855
M. Wt: 290.23 g/mol
InChI Key: OHHCBNCMNXDUPB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethoxyphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable cyclobutane precursor in the presence of a base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate
  • Methyl 3-hydroxy-1-[4-(methoxy)phenyl]cyclobutane-1-carboxylate
  • Methyl 3-hydroxy-1-[4-(fluoromethoxy)phenyl]cyclobutane-1-carboxylate

Uniqueness

Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H13F3O4/c1-19-11(18)12(6-9(17)7-12)8-2-4-10(5-3-8)20-13(14,15)16/h2-5,9,17H,6-7H2,1H3

InChI Key

OHHCBNCMNXDUPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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